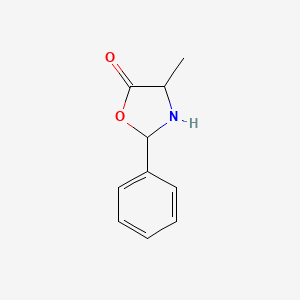

3-Acetamido-3-deoxy-D-glucose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

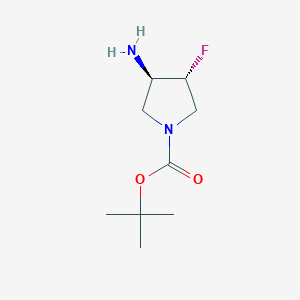

3-Acetamido-3-deoxy-D-glucose is a biochemical reagent widely used in glycobiology research. It is a derivative of glucose where the hydroxyl group at the third carbon is replaced by an acetamido group. This compound plays a crucial role in studying the structure, synthesis, biology, and evolution of sugars .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like periodate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly involving the acetamido group.

Common Reagents and Conditions:

Oxidation: Periodate in aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles under mild conditions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives depending on the nucleophile used.

Mechanism of Action

Target of Action

3-Acetamido-3-deoxy-D-glucose primarily targets the hexosamine biosynthetic pathway (HSP) in organisms . The end product of the HSP, UDP-N-acetylglucosamine (GlcNAc), is a donor sugar nucleotide for complex glycosylation in the secretory pathway and for O-linked GlcNAc (O-GlcNAc) addition to nucleocytoplasmic proteins .

Mode of Action

The compound interacts with its targets by blocking the cycling of the O-GlcNAc posttranslational modification . This is achieved through the pharmacological inhibition of O-GlcNAcase, the enzyme that catalyzes O-GlcNAc removal from proteins . This interaction results in increased levels of O-GlcNAc and can cause insulin resistance in certain cells .

Biochemical Pathways

The biosynthesis of this compound involves a series of enzymatic reactions. It starts with α-D-glucopyranose 1-phosphate, which is activated by dTTP and converted to dTDP-4-dehydro-6-deoxy-α-D-glucopyranose in two steps . The subsequent steps involve a transaminase and a transacetylase, leading to the specific production of nucleotide-activated 3-acetamido-3,6-dideoxy-α-D-glucose . This pathway is similar to that of dTDP-3-acetamido-3,6-dideoxy-α-D-galactose biosynthesis .

Pharmacokinetics

The compound’s molecular weight is 22121 , which could potentially influence its bioavailability and pharmacokinetic profile.

Result of Action

The action of this compound results in increased levels of O-GlcNAc, which can cause insulin resistance in certain cells, such as 3T3-L1 adipocytes . This insulin resistance is associated with increased O-GlcNAc modification of several proteins, including insulin receptor substrate 1 and β-catenin, two important effectors of insulin signaling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is synthesized in organisms such as Thermoanaerobacterium thermosaccharolyticum E207-71, a Gram-positive, anaerobic, thermophilic organism . The specific environmental conditions of this organism, such as temperature and oxygen availability, could potentially impact the compound’s action.

Biochemical Analysis

Biochemical Properties

The biosynthesis of 3-Acetamido-3-deoxy-D-glucose involves five enzymes, namely a transferase, a dehydratase, an isomerase, a transaminase, and a transacetylase . The subsequent isomerase was shown to be capable of forming a dTDP-3-oxo-6-deoxy-D-glucose intermediate from the RmlB product dTDP-4-oxo-6-deoxy-D-glucose .

Cellular Effects

The specific production of nucleotide-activated this compound is involved in the biosynthesis pathway of lipopolysaccharide O-antigen structures and antibiotic precursors . This suggests that this compound plays a significant role in cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves a series of enzymatic reactions. The initiating reactions are catalyzed by the glucose-1-phosphate thymidylyltransferase RmlA and the dTDP-D-glucose-4,6-dehydratase RmlB . The subsequent isomerase forms a dTDP-3-oxo-6-deoxy-D-glucose intermediate .

Metabolic Pathways

This compound is involved in the biosynthesis pathway of dTDP-α-D-Quip3NAc, which is similar to that of dTDP-α-D-Fucp3NAc . This pathway involves a series of enzymatic reactions, including a transferase, a dehydratase, an isomerase, a transaminase, and a transacetylase .

Scientific Research Applications

3-Acetamido-3-deoxy-D-glucose is extensively used in glycobiology research to study carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems . It serves as a substrate for glycosidases and glycosyltransferases, making it valuable in enzymology studies. Additionally, it is used in the synthesis of complex carbohydrates and glycoconjugates, contributing to research in biomedicine and biotechnology .

Comparison with Similar Compounds

N-acetylglucosamine (GlcNAc): A fundamental building block of complex carbohydrates and glycoconjugates.

3-Acetamido-3,6-dideoxy-alpha-D-glucose: An unusual deoxyamino sugar found in the O-antigens of some Gram-negative bacteria.

L-Glucose:

Uniqueness: 3-Acetamido-3-deoxy-D-glucose is unique due to its specific structural modification, which makes it a valuable tool in glycobiology research. Its ability to act as a substrate for glycosyltransferases and glycosidases distinguishes it from other similar compounds, providing unique insights into glycan biology and enzymology .

Properties

CAS No. |

14086-88-5 |

|---|---|

Molecular Formula |

C8H15NO6 |

Molecular Weight |

221.21 g/mol |

IUPAC Name |

N-[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-6(12)4(2-10)15-8(14)7(5)13/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m1/s1 |

InChI Key |

VXUMVOQGKNZDNY-ZTVVOAFPSA-N |

Isomeric SMILES |

CC(=O)N[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CO)O |

Canonical SMILES |

CC(=O)NC1C(C(OC(C1O)O)CO)O |

Synonyms |

N-Acetyl-kanosamine; 3-Acetamido-3-deoxy-D-glucopyranose; |

Origin of Product |

United States |

Q1: What are the current synthetic approaches to obtain 3-acetamido-3-deoxy-D-glucose?

A1: Two main synthetic routes are described in the literature:

- Nucleophilic Substitution with Azide: One method utilizes 1,2;5,6-di-O-isopropylidene-3-O-p-tolylsulfonyl-D-allofuranose as a starting material. The key step involves displacing the sulfonate group with azide, leading to inversion of configuration. This method offers a direct route to synthesize kanosamine. []

- Oxidation Strategies: An alternative synthesis leverages oxidation reactions. This approach utilizes acid anhydride-methyl sulfoxide mixtures or the Pfitzner-Moffatt reagent to achieve the desired oxidation state in the kanosamine molecule. This method provides a facile route for the synthesis of this compound and related compounds. [] [It seems there's no information about this alternative method in the provided papers. Please double-check the provided sources.]

Q2: How does the structure of this compound influence its reactivity in glycosylation reactions?

A2: Research suggests that the presence of the acetamido group at the C-3 position significantly influences the reactivity of 3-acetamido-2,4,6-tri-O-benzyl-3-deoxy-α-D-glucopyranosyl chloride in glycosylation reactions. []

- Rapid Intermediate Formation: The benzyl halogeno derivative of this compound tends to rapidly convert to a stable intermediate. This rapid conversion can lead to lower yields, particularly when complex aglycons are used in the presence of dioxane during glucoside formation. []

Q3: Are there any structural analogs of this compound that exhibit different reactivity in glycosylation reactions?

A3: Yes, changing the position of the acetamido group impacts reactivity. For instance, 6-acetamido-2,3,4-tri-O-benzyl-6-deoxy-D-glucopyranosyl chloride, where the acetamido group is at C-6, exhibits enhanced α-glucoside formation due to anchimeric assistance from the C-6 acetamido group. This highlights the importance of structural modifications in influencing the outcome of glycosylation reactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,5R)-2-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-5,6-dimethylheptan-3-ol](/img/structure/B1141781.png)

![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1141782.png)

![[(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-Acetyloxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B1141786.png)

![(2R)-2-acetamido-3-[2-amino-4-(4-hydroxyphenoxy)-5-(methanesulfonamido)phenyl]sulfanylpropanoic acid](/img/structure/B1141788.png)

![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)

![1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol](/img/structure/B1141798.png)